cis-Propenylphosphonic acid
Overview
Description
cis-Propenylphosphonic acid: is an organic compound with the chemical formula C3H7O3P. It is a phosphonic acid derivative characterized by the presence of a propenyl group in the cis configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
- Role : MurA catalyzes the first step in peptidoglycan biosynthesis, which is essential for bacterial cell wall formation. By inhibiting MurA, cPPA disrupts cell wall synthesis, leading to bacterial cell death .
- The resulting fosfomycin irreversibly inhibits MurA by mimicking phosphoenolpyruvate, preventing the formation of UDP-N-acetylglucosamine-enolpyruvyl transferase, a crucial step in peptidoglycan synthesis .
- Downstream effects include weakened cell walls, impaired bacterial growth, and eventual cell lysis .
- Impact on Bioavailability : The efficient conversion of cPPA to fosfomycin is crucial for optimal bioavailability .
- Cellular Effects : Bacterial growth inhibition, cell lysis, and eventual death occur due to compromised cell walls .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
cis-Propenylphosphonic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly in the process of fatty acid biosynthesis . The nature of these interactions is primarily inhibitory, leading to the disruption of essential metabolic processes in bacteria .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by disrupting fatty acid biosynthesis, an essential process for cell membrane formation . This disruption can impact cell signaling pathways, gene expression, and overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes involved in fatty acid biosynthesis . This binding leads to enzyme inhibition, disrupting the normal metabolic processes within the cell . The result is a change in gene expression related to these metabolic processes .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings have been observed to be stable . There is no significant degradation of the compound, and its long-term effects on cellular function have been consistent, primarily involving the disruption of fatty acid biosynthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid biosynthesis . It interacts with enzymes in this pathway, leading to disruption of the process .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Propargyl Alcohol Route: One common method involves reacting propargyl alcohol with an excess of phosphorus trichloride at elevated temperatures. This reaction forms 2-propynylphosphorodichloridite, which is then thermally rearranged to propadienylphosphonic dichloride.
Epoxidation Method: Another method involves the stereoselective epoxidation of cis-propenylphosphonic acid to fosfomycin using a bacterium such as Bacillus simplex strain S101.
Industrial Production Methods: Industrial production often involves the chemical epoxidation of this compound, although this process can produce significant waste. Biotransformation by microorganisms offers a more environmentally friendly alternative .
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: The compound can be hydrogenated to form various derivatives.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
cis-Propenylphosphonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various phosphonic acid derivatives.
Industry: The compound is used as a pumping agent in concrete or cement.
Comparison with Similar Compounds
Phosphonic Acid: A functional group featuring two hydroxy moieties, one P=O double bond, and one P–C bond.
Fosfomycin: A derivative of cis-propenylphosphonic acid with a unique epoxide ring structure.
Uniqueness: this compound is unique due to its ability to undergo stereoselective epoxidation to form fosfomycin, a clinically significant antibiotic. This property distinguishes it from other phosphonic acids and their derivatives .
Properties
IUPAC Name |
[(Z)-prop-1-enyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCIXXXLOAAWPU-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293064 | |
Record name | P-(1Z)-1-Propen-1-ylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25383-06-6 | |
Record name | P-(1Z)-1-Propen-1-ylphosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25383-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propenylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-(1Z)-1-Propen-1-ylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-propenylphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propenylphosphonic acid, cis- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6Z7P82J2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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